5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol
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Overview
Description
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C9H6N4O4 It is characterized by the presence of a pyridine ring fused to a pyrimidine ring, with nitro and hydroxyl functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-2-carbaldehyde with guanidine nitrate in the presence of a base, followed by nitration and subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 5-amino-2-(pyridin-4-yl)pyrimidine-4,6-diol, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitro-pyrimidine-4,6-diol: Similar structure but with a methyl group instead of a pyridinyl group.
5-Nitro-2-(propylthio)pyrimidine-4,6-diol: Contains a propylthio group instead of a pyridinyl group.
4-Hydroxy-5-nitro-2-pyridin-4-yl-1H-pyrimidin-6-one: A closely related compound with similar functional groups.
Uniqueness
5-Nitro-2-(pyridin-4-yl)pyrimidine-4,6-diol is unique due to the presence of both nitro and hydroxyl groups on a fused pyridine-pyrimidine ring system. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6N4O4 |
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Molecular Weight |
234.17 g/mol |
IUPAC Name |
4-hydroxy-5-nitro-2-pyridin-4-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6N4O4/c14-8-6(13(16)17)9(15)12-7(11-8)5-1-3-10-4-2-5/h1-4H,(H2,11,12,14,15) |
InChI Key |
JRACMSMYZHHMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C(C(=O)N2)[N+](=O)[O-])O |
Origin of Product |
United States |
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